molecular formula C20H18FN3O3 B2750410 2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide CAS No. 904523-82-6

2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B2750410
CAS No.: 904523-82-6
M. Wt: 367.38
InChI Key: MAVLRRITGPUNJN-UHFFFAOYSA-N
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Description

2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide is a synthetic organic compound that belongs to the class of pyrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide typically involves the reaction of 4-fluoroaniline with a suitable pyrazine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and a solvent, such as ethanol or methanol, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-fluorophenyl)-2,3-dioxopyrazine
  • N-[(4-methylphenyl)methyl]acetamide
  • 4-(4-bromophenyl)-2,3-dioxopyrazine

Uniqueness

2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl and dioxopyrazinyl moieties contribute to its potential as a versatile compound in various research applications .

Properties

IUPAC Name

2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3/c1-14-2-4-15(5-3-14)12-22-18(25)13-23-10-11-24(20(27)19(23)26)17-8-6-16(21)7-9-17/h2-11H,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVLRRITGPUNJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C=CN(C(=O)C2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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